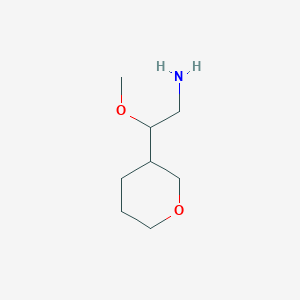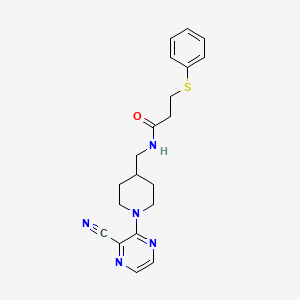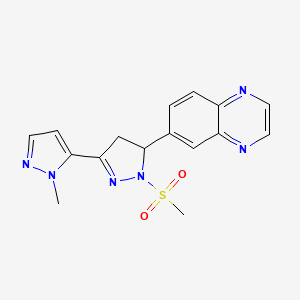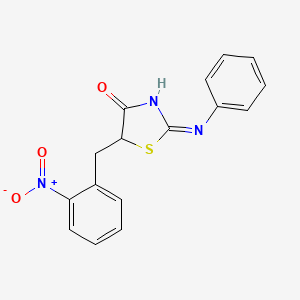
2-Methoxy-2-(oxan-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-(oxan-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Functionalization
2-Methoxy-2-(oxan-3-yl)ethan-1-amine, as a derivative involved in the broader class of organic compounds, plays a crucial role in the synthesis and functionalization of various chemical entities. Its utility spans across synthesizing oxazines and related compounds, highlighting its significance in creating chiral synthons and its role in electrophilic reactions. Sainsbury (1991) discusses the synthesis of 1,2-oxazines and their derivatives, emphasizing the importance of oxazinium salts as electrophiles, which are crucial for various chemical transformations (Sainsbury, 1991). Furthermore, the review by Métro et al. (2010) on the rearrangement of beta-amino alcohols via aziridinium intermediates sheds light on the versatility of amino alcohols in organic synthesis, especially in the formation of complex amines through nucleophilic addition (Métro, Duthion, Gomez Pardo, & Cossy, 2010).
Catalysis and Oxidation Processes
In catalysis and oxidation processes, the role of nitrogen-containing compounds, including amines, is pivotal. Sharma (2013) reviews the kinetics and mechanisms of organic compound oxidation by ferrates, highlighting the reactivity of these compounds in various chemical environments (Sharma, 2013). The comprehensive analysis suggests that the amines, through their involvement in oxidation reactions, contribute significantly to the degradation of organic pollutants, thereby facilitating cleaner production technologies.
Environmental Remediation
The application of this compound in environmental remediation, particularly in the degradation of hazardous compounds, is documented by Bhat and Gogate (2021). They discuss the degradation of nitrogen-containing compounds using advanced oxidation processes, underlining the effectiveness of these methods in treating pollutants that are otherwise resistant to conventional degradation techniques (Bhat & Gogate, 2021). This showcases the compound's potential in environmental applications, especially in the detoxification and removal of harmful substances from water and soil.
Advanced Materials and MOFs
Lin, Kong, and Chen (2016) highlight the significance of amine-functionalized metal–organic frameworks (MOFs) in carbon capture and storage technologies. The inclusion of amino functionalities enhances CO2 sorption capacities, demonstrating the compound's role in addressing climate change challenges through innovative materials science approaches (Lin, Kong, & Chen, 2016).
Propriétés
IUPAC Name |
2-methoxy-2-(oxan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJGSFPWIQEBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2607894.png)




![2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2607900.png)
![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)
![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)

![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)



